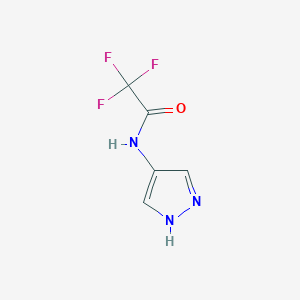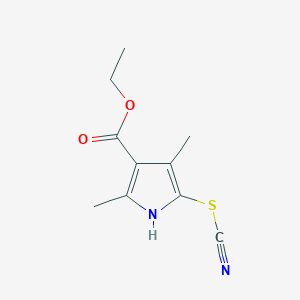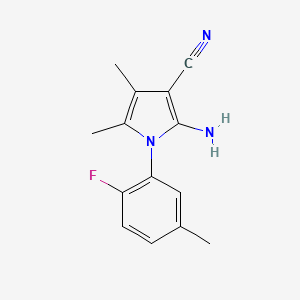
2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, fluoro, methyl, and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-5-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol: A structurally similar compound with different functional groups.
(2-{[2-amino-1-(2-fluoro-5-methylphenyl)ethyl]amino}cyclopentyl)methanol: Another related compound with a cyclopentyl ring.
Uniqueness
2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the presence of a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H14FN3 |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14FN3/c1-8-4-5-12(15)13(6-8)18-10(3)9(2)11(7-16)14(18)17/h4-6H,17H2,1-3H3 |
Clé InChI |
DBKGBJWXEAKQKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)N2C(=C(C(=C2N)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
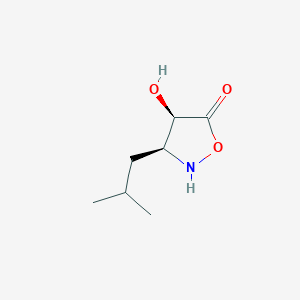
![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
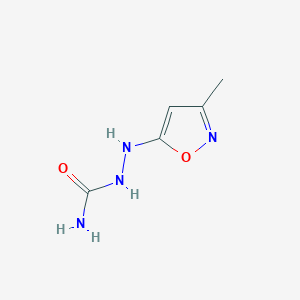

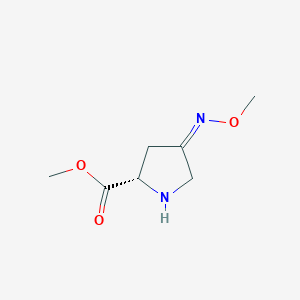
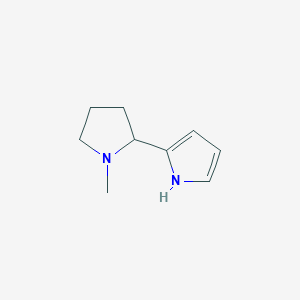
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
